N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction of 2-hydroxynaphthalene-1-carbaldehyde and pyridine-3-carbohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and pyridine-3-carbohydrazide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction . The product is then purified through recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including amines and thiols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal species.
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals, which can be studied for their catalytic and biological properties.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets. As a ligand, it can chelate metal ions, which may enhance its antimicrobial activity by disrupting metal-dependent biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both naphthalene and pyridine moieties. This dual functionality allows it to form stable complexes with a wide range of metal ions, making it versatile in various applications, including antimicrobial activity and materials science .
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-8-7-12-4-1-2-6-14(12)15(16)11-19-20-17(22)13-5-3-9-18-10-13/h1-11,21H,(H,20,22)/b19-11+ |
InChI Key |
UEHLSZJDQXWTDH-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CN=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CN=CC=C3)O |
solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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